molecular formula C10H21N3O2 B1628737 3-(4-Ethoxycarbonylpiperazinyl)propanamine CAS No. 79511-53-8

3-(4-Ethoxycarbonylpiperazinyl)propanamine

Cat. No.: B1628737
CAS No.: 79511-53-8
M. Wt: 215.29 g/mol
InChI Key: SQCPREVEQCOKSE-UHFFFAOYSA-N
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Description

3-(4-Ethoxycarbonylpiperazinyl)propanamine is a chemical compound with the molecular formula C10H21N3O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring substituted with an ethoxycarbonyl group and a propanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxycarbonylpiperazinyl)propanamine typically involves the reaction of piperazine with ethyl chloroformate to form 4-ethoxycarbonylpiperazine. This intermediate is then reacted with 3-bromopropanamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require the presence of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxycarbonylpiperazinyl)propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(4-Ethoxycarbonylpiperazinyl)propanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxycarbonylpiperazinyl)propanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxycarbonylpiperazine: Similar in structure but lacks the propanamine chain.

    3-(4-Methylpiperazinyl)propanamine: Contains a methyl group instead of the ethoxycarbonyl group.

    N-(3-Aminopropyl)piperazine: Lacks the ethoxycarbonyl group.

Uniqueness

3-(4-Ethoxycarbonylpiperazinyl)propanamine is unique due to the presence of both the ethoxycarbonyl group and the propanamine chain, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-(3-aminopropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-2-15-10(14)13-8-6-12(7-9-13)5-3-4-11/h2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCPREVEQCOKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604139
Record name Ethyl 4-(3-aminopropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79511-53-8
Record name Ethyl 4-(3-aminopropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-[3-(4-ethoxycarbonyl-1-piperazinyl)propyl]phthalimide (28.9 g) in ethanol (300 ml) was added 100% hydrazine hydrate (8.4 g). The resulting mixture was refluxed with stirring for 4 hours. The reaction mixture was cooled and then filtered. The filter cake was washed with ethanol. The filtrate and washing were combined and evaporated. Under reduced pressure. After the addition of an aqueous solution of sodium hydroxide to the residue, the mixture was extracted with chloroform The extract was washed with water, dried over magnesium sulfate and then evaporated under reduced pressure to give an oil of 3-(4-ethoxycarbonyl-1-piperazinyl)propylamine (10.9 g).
Name
N-[3-(4-ethoxycarbonyl-1-piperazinyl)propyl]phthalimide
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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